molecular formula C21H19NO6 B11139790 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11139790
M. Wt: 381.4 g/mol
InChI Key: WCLBFIMJBUKMJI-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a complex organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves multiple steps. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour . The product is then purified using techniques such as flash chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C21H19NO6/c1-13-14(2)20(24)28-18-10-16(8-9-17(13)18)27-19(23)11-22-21(25)26-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,22,25)

InChI Key

WCLBFIMJBUKMJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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